![molecular formula C20H21NO5S B3292350 1'-(4-methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one CAS No. 877811-45-5](/img/structure/B3292350.png)
1'-(4-methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Overview
Description
1’-(4-Methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique combination of a benzopyran ring fused with a piperidine ring, and a methoxybenzenesulfonyl group attached to the piperidine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one typically involves multiple steps:
Formation of the Benzopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzopyran intermediate.
Attachment of the Methoxybenzenesulfonyl Group: This step involves the reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1’-(4-Methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1’-(4-Methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1’-(4-methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Benzenesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.
Coumarin derivatives: Compounds with a benzopyran structure but different substituents
Uniqueness
1’-(4-Methoxybenzenesulfonyl)-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of a benzopyran ring with a piperidine ring and a methoxybenzenesulfonyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
1'-(4-methoxyphenyl)sulfonylspiro[3H-chromene-2,4'-piperidine]-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-15-6-8-16(9-7-15)27(23,24)21-12-10-20(11-13-21)14-18(22)17-4-2-3-5-19(17)26-20/h2-9H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWIUJIVJKOPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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